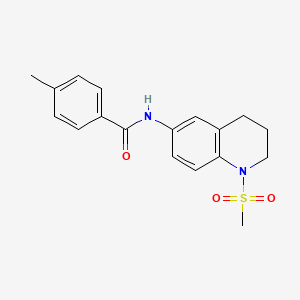

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide

Description

Properties

IUPAC Name |

4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-13-5-7-14(8-6-13)18(21)19-16-9-10-17-15(12-16)4-3-11-20(17)24(2,22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVKHNDHOYWNFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide typically involves multiple steps. One common method includes the following steps:

Formation of Tetrahydroquinoline: The starting material, 1,2,3,4-tetrahydroquinoline, is synthesized through the reduction of quinoline using hydrogen gas in the presence of a palladium catalyst.

Introduction of Methanesulfonyl Group: The tetrahydroquinoline is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

Coupling with 4-Methylbenzamide: The final step involves coupling the methanesulfonylated tetrahydroquinoline with 4-methylbenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other benzamide derivatives and tetrahydroquinoline-based molecules highlight key differences in substituents, biological activity, and physicochemical properties. Below is a detailed analysis:

Structural Analogs with HDAC Inhibitory Activity

- Compound 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide): Structure: Shares the 4-methylbenzamide group but replaces the methanesulfonyl-tetrahydroquinoline with a hexyl chain bearing an aminophenylamino group. Activity: Potent dual HDAC1/HDAC3 inhibitor (IC₅₀ values in nM range) . Key Difference: The flexible hexyl chain in Compound 109 may allow broader conformational adaptability, whereas the rigid tetrahydroquinoline core in the target compound could restrict binding to specific HDAC isoforms.

- Compound 136 (N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide): Structure: Differs from Compound 109 by a fluorine substitution on the phenyl ring. Activity: Reduced HDAC inhibition potency compared to Compound 109, with slight selectivity for HDAC3 . The target compound’s methanesulfonyl group may similarly influence selectivity via steric or electronic effects.

Tetrahydroquinoline-Thiazole Hybrids

- N-[4-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide: Structure: Features a thiazole ring and cyclopropanecarbonyl group instead of methanesulfonyl. Molecular formula: C₂₅H₂₅N₃O₃S . Key Difference: The cyclopropanecarbonyl group’s ring strain and thiazole’s aromaticity may enhance metabolic stability compared to the target compound’s methanesulfonyl group.

Simple Benzamide Derivatives

- 2-Methylbenzylamine and 3-Methylbenzylamine: Structure: Basic benzylamine scaffolds with methyl substituents in ortho or meta positions. Activity: Primarily used as reagents; lack the tetrahydroquinoline core for targeted enzyme modulation . Key Difference: The target compound’s complex architecture enables higher specificity for biological targets, whereas these simpler analogs serve as building blocks.

Table 1: Comparative Analysis of Key Compounds

*Calculated based on formula C₁₈H₂₀N₂O₃S.

Mechanistic and Structural Implications

- Methanesulfonyl vs. Cyclopropanecarbonyl : The methanesulfonyl group’s strong electron-withdrawing nature may enhance binding to positively charged enzyme pockets (e.g., HDAC active sites) compared to the cyclopropanecarbonyl’s moderate electronegativity .

- Tetrahydroquinoline Rigidity: The saturated tetrahydroquinoline core in the target compound likely reduces off-target interactions compared to flexible hexyl chains in Compounds 109/134.

- Thiazole vs. Benzamide : The thiazole-containing analog’s heterocyclic structure may confer distinct pharmacokinetic profiles, such as improved oral bioavailability .

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a unique combination of a tetrahydroquinoline moiety and a methanesulfonamide functional group. This structural diversity enhances its solubility and reactivity, making it suitable for various biological applications. The presence of the methanesulfonyl group is particularly notable as it contributes to the compound's improved biological interactions.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It targets essential enzymes involved in bacterial cell wall synthesis, such as MurD and GlmU. By inhibiting these enzymes, the compound demonstrates bactericidal effects against both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown promising antitumor activity in vitro. Studies have reported that derivatives of tetrahydroquinoline exhibit potent cytotoxic effects against various cancer cell lines. For instance, certain derivatives have demonstrated IC50 values lower than those of established chemotherapeutics like Doxorubicin .

The mechanism through which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : The compound binds to specific bacterial enzymes, disrupting their normal function and leading to impaired bacterial growth.

- Modulation of Cellular Pathways : It may interact with cellular receptors or pathways that regulate gene expression related to tumor growth and survival.

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against various bacterial strains. It was found to inhibit bacterial growth significantly at concentrations as low as 10 µg/mL .

- Antitumor Potential : In a comparative study involving multiple tetrahydroquinoline derivatives, some were found to be more effective than Doxorubicin against specific cancer cell lines with IC50 values ranging from 2.5 to 12.5 µg/mL .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other compounds:

| Compound Name | Activity Type | IC50 Value (µg/mL) | Target Organisms/Cells |

|---|---|---|---|

| This compound | Antimicrobial | 10 | Staphylococcus aureus (MRSA) |

| Doxorubicin | Antitumor | 37.5 | Various cancer cell lines |

| Other Derivative X | Antitumor | 5 | Specific cancer cell lines |

Q & A

Q. What are the recommended synthetic routes for N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide?

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the tetrahydroquinoline core via cyclization of substituted anilines with appropriate carbonyl compounds.

- Step 2: Methanesulfonylation at the 1-position using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Step 3: Introduction of the 4-methylbenzamide group via amide coupling (e.g., EDC/HOBt-mediated reaction) with 4-methylbenzoic acid . Key parameters include temperature control (0–25°C for sulfonylation) and solvent selection (e.g., DMF or dichloromethane for amidation) .

Q. How should researchers purify this compound to achieve high yields and purity?

- Chromatography: Use flash column chromatography with gradients of ethyl acetate/hexane for intermediate purification .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for final product crystallization to remove trace impurities .

- Chiral Separation (if applicable): For enantiomeric resolution, employ supercritical fluid chromatography (SFC) with chiral columns (e.g., Chiralpak AD-H) .

Q. What spectroscopic and crystallographic methods are suitable for structural characterization?

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and amide bond formation .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for refinement of crystal structures and Mercury software for visualization of packing interactions .

Advanced Research Questions

Q. How can computational tools predict the compound’s interaction with biological targets?

- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite can model binding modes to enzymes (e.g., kinases) or receptors, leveraging the methanesulfonyl group’s electron-withdrawing properties for polar interactions .

- Molecular Dynamics (MD) Simulations: Assess stability of ligand-target complexes over time (e.g., GROMACS) to identify critical binding residues .

- QSAR Modeling: Correlate structural features (e.g., sulfonamide group) with bioactivity data from analogous compounds .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Comparative Assays: Standardize in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) using reference inhibitors and controlled buffer conditions .

- Purity Validation: Ensure ≥95% purity via HPLC and chiral SFC to rule out enantiomeric interference .

- Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., N-(1-benzyl-2-oxo-tetrahydroquinolin-6-yl) derivatives) to identify trends in substituent effects .

Q. How can researchers optimize the compound’s pharmacokinetic properties for therapeutic applications?

- Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve solubility, guided by logP calculations .

- Pro-Drug Design: Mask the sulfonamide group with enzymatically cleavable moieties (e.g., esters) to enhance bioavailability .

- In Vitro ADMET Profiling: Evaluate metabolic stability (e.g., liver microsome assays) and membrane permeability (Caco-2 cell models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.